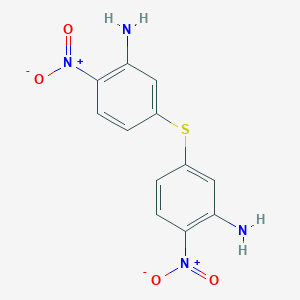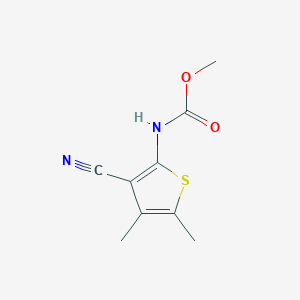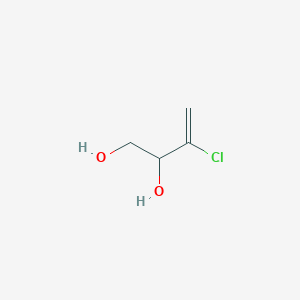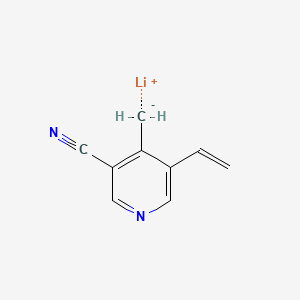![molecular formula C8H6Cl2Se B14329167 [(1,2-Dichloroethenyl)selanyl]benzene CAS No. 104944-99-2](/img/structure/B14329167.png)
[(1,2-Dichloroethenyl)selanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1,2-Dichloroethenyl)selanyl]benzene is an organoselenium compound characterized by the presence of a benzene ring substituted with a (1,2-dichloroethenyl)selanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,2-Dichloroethenyl)selanyl]benzene typically involves the reaction of benzene with (1,2-dichloroethenyl)selenium compounds under specific conditions. One common method involves the use of a Grignard reagent, where phenylmagnesium bromide reacts with (1,2-dichloroethenyl)selenium chloride to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[(1,2-Dichloroethenyl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the (1,2-dichloroethenyl) group to a simpler ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while substitution reactions can produce various halogenated or nitrated benzene derivatives.
Scientific Research Applications
[(1,2-Dichloroethenyl)selanyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Studies have explored its potential as a biochemical probe due to its unique reactivity.
Medicine: Research is ongoing to investigate its potential therapeutic properties, particularly in the field of cancer treatment.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which [(1,2-Dichloroethenyl)selanyl]benzene exerts its effects involves interactions with various molecular targets. The selenium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylselenyl chloride: Similar in structure but lacks the (1,2-dichloroethenyl) group.
Diphenyl diselenide: Contains two phenyl groups bonded to selenium atoms.
Selenobenzene: A simpler compound with a direct selenium-benzene bond.
Uniqueness
[(1,2-Dichloroethenyl)selanyl]benzene is unique due to the presence of the (1,2-dichloroethenyl) group, which imparts distinct chemical reactivity and potential applications not observed in simpler organoselenium compounds. This makes it a valuable compound for specialized research and industrial applications.
Properties
CAS No. |
104944-99-2 |
|---|---|
Molecular Formula |
C8H6Cl2Se |
Molecular Weight |
252.01 g/mol |
IUPAC Name |
1,2-dichloroethenylselanylbenzene |
InChI |
InChI=1S/C8H6Cl2Se/c9-6-8(10)11-7-4-2-1-3-5-7/h1-6H |
InChI Key |
TXDJUXIHLQIUHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C(=CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
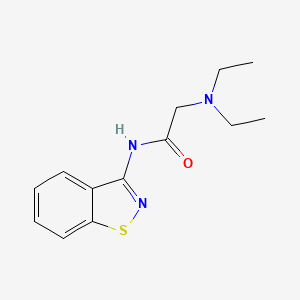
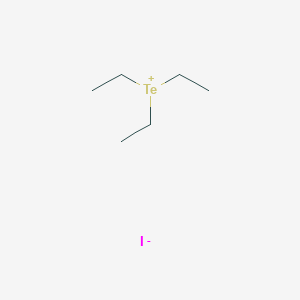
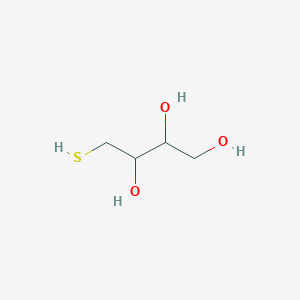
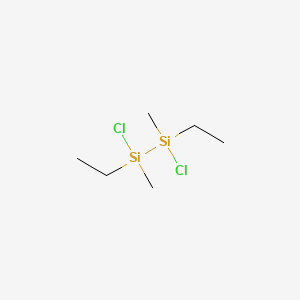

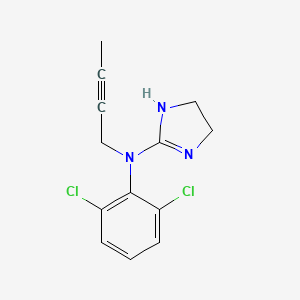
![4,4'-[Oxydi(ethane-2,1-diyl)]bis(2,6-dimethylmorpholine)](/img/structure/B14329144.png)
